

# Lurasidone and its Active Metabolite ID-14283: An In Vivo Efficacy Comparison

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                              |
|----------------|----------------------------------------------|
| Compound Name: | Lurasidone Metabolite 14283<br>hydrochloride |
| Cat. No.:      | B602669                                      |

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals detailing the comparative in vivo efficacy, receptor pharmacology, and metabolic pathways of the atypical antipsychotic lurasidone and its major active metabolite, ID-14283.

## Introduction

Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its therapeutic effects are attributed to a unique receptor binding profile, characterized by high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, along with partial agonism at 5-HT1A receptors.<sup>[1][2]</sup> Upon administration, lurasidone is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.<sup>[3][4]</sup> Among these, ID-14283 is a major active metabolite, contributing significantly to the overall clinical exposure.<sup>[3][5]</sup> This guide provides a detailed comparison of the available in vivo efficacy data for lurasidone and ID-14283, supported by experimental data and methodologies.

## Quantitative Data Summary

While direct head-to-head in vivo efficacy studies comparing lurasidone and its metabolite ID-14283 are not extensively available in publicly accessible literature, a compilation of their receptor binding affinities provides critical insights into their potential pharmacological activities.

| Receptor Subtype                      | Lurasidone (Ki, nM) | ID-14283 (Ki, nM)                    | Reference(s) |
|---------------------------------------|---------------------|--------------------------------------|--------------|
| Dopamine D2                           | 1.0                 | Comparable to Lurasidone             | [6]          |
| Serotonin 5-HT2A                      | 0.5                 | Comparable to Lurasidone             | [6]          |
| Serotonin 5-HT7                       | 0.5                 | High affinity, similar to Lurasidone | [6]          |
| Serotonin 5-HT1A<br>(partial agonist) | 6.4                 | High affinity, similar to Lurasidone | [6]          |
| Norepinephrine $\alpha$ 2C            | 10.8                | Not Reported                         | [3]          |
| Histamine H1                          | Negligible          | Not Reported                         | [1]          |
| Muscarinic M1                         | Negligible          | Not Reported                         | [1]          |

Note: "Comparable to Lurasidone" indicates that the affinity of ID-14283 is similar to that of the parent drug, as stated in the cited literature, although specific Ki values for the metabolite were not always provided.

## In Vivo Efficacy and Pharmacological Profile Lurasidone

- **Antipsychotic Activity:** Lurasidone's antipsychotic effects are primarily mediated by its potent antagonism of dopamine D2 receptors.<sup>[1]</sup> There is a significant correlation between serum concentrations of lurasidone and its metabolite ID-14283 with D2 receptor occupancy in the brain.<sup>[7]</sup>
- **Pro-cognitive and Antidepressant Effects:** A distinguishing feature of lurasidone is its high affinity for the 5-HT7 receptor, which is believed to contribute to its pro-cognitive and antidepressant properties.<sup>[2][8]</sup> Animal studies have demonstrated that lurasidone's ability to improve cognitive deficits is linked to its 5-HT7 receptor antagonism.<sup>[8]</sup> Furthermore, its partial agonism at 5-HT1A receptors also plays a role in its antidepressant and anxiolytic-like effects.<sup>[1]</sup> The lack of significant affinity for dopamine D4 receptors may also contribute to its cognitive-enhancing profile.

- Metabolic Profile: Preclinical and clinical studies have shown that lurasidone has a favorable metabolic profile with minimal effects on weight gain and metabolic parameters.[9][10]

## Metabolite ID-14283

ID-14283 is the major active metabolite of lurasidone, resulting from the hydroxylation of the norbornane ring of the parent molecule.[3] It accounts for approximately 25% of the exposure to lurasidone.[5]

- In Vitro Profile: Functional in vitro studies have confirmed that ID-14283 is a potent antagonist of human D2 and 5-HT7 receptors and a partial agonist of the human 5-HT1A receptor.[6] This receptor binding profile is remarkably similar to that of lurasidone, suggesting that the hydroxylation at this position has little impact on its primary neuropharmacological actions.[6]
- In Vivo Contribution: Given its significant presence in plasma and its comparable in vitro receptor binding profile, it is highly probable that ID-14283 contributes to the overall therapeutic efficacy of lurasidone. However, there is a notable lack of publicly available preclinical studies that have directly evaluated the in vivo antipsychotic or pro-cognitive efficacy of isolated ID-14283 in animal models. Therefore, a direct quantitative comparison of the in vivo potency and efficacy of lurasidone versus ID-14283 cannot be definitively made at this time.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with lurasidone's mechanism of action and a typical experimental workflow for evaluating antipsychotic efficacy in vivo.

[Click to download full resolution via product page](#)

Caption: Lurasidone and ID-14283 Signaling Pathways.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [api.psychopharmacologyinstitute.com](http://api.psychopharmacologyinstitute.com) [api.psychopharmacologyinstitute.com]
- 5. [evidence-based-psychiatric-care.org](http://evidence-based-psychiatric-care.org) [evidence-based-psychiatric-care.org]
- 6. Critical appraisal of lurasidone in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioural and neuroplastic properties of chronic lurasidone treatment in serotonin transporter knockout rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. Sumitomo Dainippon Pharma Oncology, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 10. Development Pipeline | Sumitomo Pharma [sumitomo-pharma.com]
- To cite this document: BenchChem. [Lurasidone and its Active Metabolite ID-14283: An In Vivo Efficacy Comparison]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602669#lurasidone-vs-metabolite-14283-in-vivo-efficacy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

